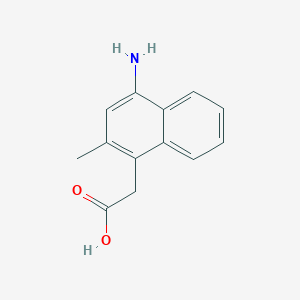
2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the naphthalene ring, along with an acetic acid moiety. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylnaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the naphthalene ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1-naphthyl)acetic acid
- 2-(4-Methyl-1-naphthyl)acetic acid
- 2-(4-Nitro-2-methylnaphthalen-1-yl)acetic acid
Uniqueness
2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(4-amino-2-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6H,7,14H2,1H3,(H,15,16) |
InChI Key |
YNURBBLESABMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



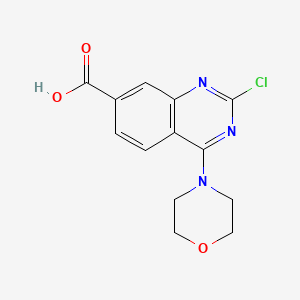
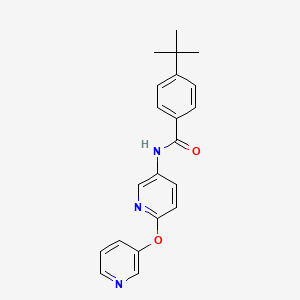


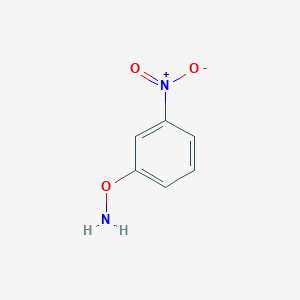



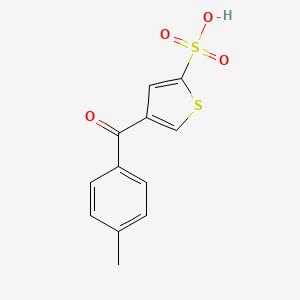

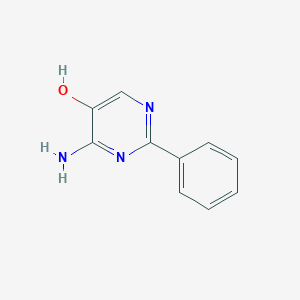
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)

